Cyclopentyl 3-methoxyphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

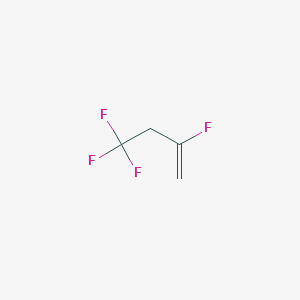

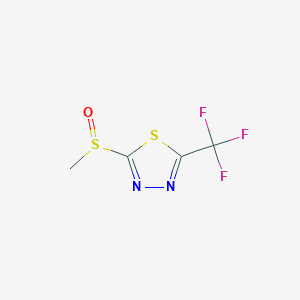

Cyclopentyl 3-methoxyphenyl ketone is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da . The compound is also known by several other names, including Cyclopentyl (3-methoxyphenyl)methanone .

Molecular Structure Analysis

The InChI code for Cyclopentyl 3-methoxyphenyl ketone is 1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Cyclopentyl 3-methoxyphenyl ketone has a density of 1.1±0.1 g/cm3, a boiling point of 311.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.3±3.0 kJ/mol and a flash point of 133.4±13.9 °C . The compound has a molar refractivity of 59.4±0.3 cm3 .Applications De Recherche Scientifique

1. Application in Synthesis of Functionalized Cyclopentanes

Cyclopentyl 3-methoxyphenyl ketone has been explored in the synthesis of highly-functionalized cyclopentanes. This is achieved through [3+2] cycloadditions involving silyl enol ethers and donor-acceptor cyclopropanes. The process, catalyzed by triflic imide, yields cyclopentanes with high functionality and demonstrates the versatility of cyclopentyl 3-methoxyphenyl ketone in synthetic chemistry (Takasu et al., 2006).

2. Role in Nazarov Cyclization

The compound plays a significant role in Nazarov cyclization processes, particularly in the gas phase and condensed phase cyclization of related compounds. This application is significant in the context of organic synthesis and understanding reaction mechanisms (Cyriac et al., 2014).

3. Photochemistry of Related Ketones

Studies on 2-Cyclopentenyl methyl ketones, which are closely related to Cyclopentyl 3-methoxyphenyl ketone, show intriguing photochemical behaviors. These compounds undergo specific rearrangements and reactions under light irradiation, suggesting potential applications in photochemistry (Gonzenbach et al., 1977).

4. Reactions with Hydroxylamine Hydrochloride

Investigations into the effects of the cyclopentane ring on the regiochemistry of reactions with hydroxylamine hydrochloride have revealed the formation of specific isoxazoles, demonstrating the compound's utility in creating targeted chemical structures (Martins et al., 1996).

Safety And Hazards

Based on the information available, it is recommended to wear personal protective equipment/face protection when handling Cyclopentyl 3-methoxyphenyl ketone . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and the compound should be kept away from open flames, hot surfaces, and sources of ignition .

Propriétés

IUPAC Name |

cyclopentyl-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIRSHXGEOMEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481924 |

Source

|

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3-methoxyphenyl ketone | |

CAS RN |

339549-67-6 |

Source

|

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)